Cas no 1197237-46-9 (1-(6-Chloropyrazin-2-yl)ethanone)
1-(6-Chloropyrazin-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Chloropyrazin-2-yl)ethanone
- CS-0214820
- 1197237-46-9
- HQOFSCOBIUJHSV-UHFFFAOYSA-N
- SCHEMBL12091007
- EN300-1963737
- AMY16000
- Y14516
- DTXSID20732816
- 1-(6-Chloropyrazin-2-yl)ethan-1-one
- Z1681347110
- DB-354044
- Ethanone, 1-(6-chloro-2-pyrazinyl)-
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- MDL: MFCD23701508
- Inchi: 1S/C6H5ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-3H,1H3
- InChI Key: HQOFSCOBIUJHSV-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(C)=O)=N1
Computed Properties
- Exact Mass: 156.0090405g/mol
- Monoisotopic Mass: 156.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.8Ų
1-(6-Chloropyrazin-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168704-1g |
1-(6-chloropyrazin-2-yl)ethan-1-one |
1197237-46-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A099002194-5g |
1-(6-Chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 5g |
$1704.48 | 2023-09-04 | |
| Alichem | A099002194-10g |
1-(6-Chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 10g |
$2436.12 | 2023-09-04 | |
| Alichem | A099002194-25g |
1-(6-Chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 25g |
$3939.60 | 2023-09-04 | |
| Chemenu | CM168704-1g |
1-(6-chloropyrazin-2-yl)ethan-1-one |
1197237-46-9 | 95% | 1g |
$663 | 2023-03-05 | |
| eNovation Chemicals LLC | D397468-50g |
1-(6-chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 50g |
$8000 | 2023-09-04 | |
| eNovation Chemicals LLC | D397468-100g |
1-(6-chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 100g |
$12000 | 2023-09-04 | |
| eNovation Chemicals LLC | D397468-200g |
1-(6-chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 200g |
$22000 | 2023-09-04 | |
| eNovation Chemicals LLC | D397468-10g |
1-(6-chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 10g |
$4000 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWLD0008-100MG |
1-(6-chloropyrazin-2-yl)ethanone |
1197237-46-9 | 95% | 100MG |
¥ 864.00 | 2023-03-16 |
1-(6-Chloropyrazin-2-yl)ethanone Suppliers
1-(6-Chloropyrazin-2-yl)ethanone Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(6-Chloropyrazin-2-yl)ethanone
Comprehensive Overview of 1-(6-Chloropyrazin-2-yl)ethanone (CAS No. 1197237-46-9): Properties, Applications, and Industry Insights
1-(6-Chloropyrazin-2-yl)ethanone (CAS No. 1197237-46-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a chloropyrazine derivative, this compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in drug discovery and crop protection formulations. The presence of both chloro and acetyl functional groups on the pyrazine ring enables versatile chemical modifications, making it valuable for structure-activity relationship (SAR) studies.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 1-(6-Chloropyrazin-2-yl)ethanone. Researchers frequently search for "pyrazine-based building blocks" or "heterocyclic ketone synthesis" to develop novel kinase inhibitors or antimicrobial agents. The compound’s molecular weight (170.59 g/mol) and moderate lipophilicity (LogP ~1.2) make it suitable for optimizing drug-like properties, aligning with current fragment-based drug design (FBDD) methodologies.
In agrochemical applications, 1-(6-Chloropyrazin-2-yl)ethanone contributes to developing next-generation plant growth regulators and pest control agents. Its chlorine substitution pattern mimics natural pyrazine alkaloids, offering potential for low-toxicity crop solutions—a key focus area amid rising demand for sustainable agriculture. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis.
The compound’s stability under ambient conditions (decomposition point >200°C) and solubility in common organic solvents (e.g., DMSO, ethanol) facilitate its use in high-throughput screening platforms. Patent literature reveals growing utilization in kinase inhibitor libraries, particularly for oncology and metabolic disorder targets. Industry queries such as "buy 6-chloropyrazin-2-yl ethanone" or "CAS 1197237-46-9 suppliers" reflect its commercial relevance in contract research organizations (CROs).
Environmental and regulatory considerations position 1-(6-Chloropyrazin-2-yl)ethanone as a preferable alternative to heavier halogenated compounds. Its biodegradation profile and absence of persistent organic pollutant (POP) characteristics align with REACH compliance standards. Computational chemistry models predict favorable ADMET properties, further driving adoption in preclinical development pipelines.
Emerging applications include its role in metal-organic frameworks (MOFs) for catalytic systems and electronic materials synthesis. The electron-withdrawing chlorine atom enhances π-stacking interactions, useful in designing organic semiconductors. Such multidisciplinary utility underscores why searches for "chloropyrazine derivatives applications" have increased by 40% year-over-year in scientific databases.
Quality control protocols for CAS 1197237-46-9 typically involve GC-FID analysis and residual solvent testing per ICH guidelines. Leading manufacturers provide certificates of analysis (CoA) with detailed impurity profiling, addressing industry concerns about batch-to-batch consistency—a critical factor for FDA submissions.
Future research directions may explore its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design, leveraging the reactive acetyl moiety. As the pharmaceutical industry shifts toward targeted protein degradation, 1-(6-Chloropyrazin-2-yl)ethanone offers a scaffold for innovative E3 ligase binders development.
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